Vernakalant hydrochloride is a novel antiarrhythmic agent developed for the rapid conversion of atrial fibrillation to sinus rhythm and prevention of relapse []. It is a mixed ion channel blocker with preferential action on the atria of the heart [, ]. This atrial selectivity arises from its higher affinity for potassium channels predominantly expressed in the atria, compared to those in the ventricles [, , ].
Vernakalant is synthesized entirely through chemical processes rather than being derived from natural sources. Its synthesis involves multiple steps that ensure the chirality and structural integrity of the final product, which is crucial for its pharmacological activity.
Vernakalant is classified under the category of antiarrhythmic drugs, specifically as a class III agent. It acts on various potassium channels in the heart, making it effective in treating atrial fibrillation.
The synthesis of vernakalant involves a multi-step process that ensures high yields and maintains the necessary stereochemistry.
Vernakalant has a molecular formula of C20H31NO4·HCl with a molecular mass of 385.93 g/mol (349.46 g/mol for the free base). The compound features several functional groups including hydroxypyrrolidinyl and methoxyphenethoxy moieties, contributing to its biological activity.
Vernakalant hydrochloride exhibits high aqueous solubility ranging from 274 to 496 mg/mL across a pH range of 1 to 13, indicating its favorable pharmacokinetic properties .
Vernakalant undergoes various chemical reactions during its synthesis, including:
The mechanism by which vernakalant exerts its effects involves selective inhibition of specific cardiac ion channels:
Vernakalant is primarily utilized in clinical settings for:
Vernakalant (C₂₀H₃₁NO₄·HCl) is a cyclohexyl ether derivative developed specifically for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm. As a structurally unique compound featuring three asymmetric carbon atoms (marketed as the RRR-stereoisomer), it exhibits distinct electrophysiological properties targeting atrial-specific ion channels [3] [8]. Its molecular weight is 385.92 g/mol, and it demonstrates low plasma protein binding (53-56%) with rapid distribution kinetics [2]. Vernakalant hydrochloride (trade name Brinavess®) represents a therapeutic innovation in rhythm control strategies, filling a niche for patients with minimal structural heart disease who require prompt restoration of sinus rhythm [1] [5].
The development of vernakalant (initially designated RSD1235) emerged from research into atrial-selective ion channel blockade. Cardiome Pharma pioneered its development, with pivotal Phase III trials (ACT programs) conducted between 2004-2007 [2] [6]. Key milestones include:
Table 1: Key Clinical Trials of Vernakalant
Trial | Design | Population | Conversion Rate | Time to Conversion |
---|---|---|---|---|
CRAFT | Phase II, DB, PC | AF 3-72h | 61% (high dose) | ≤30 min post-infusion |
ACT I | Phase III, DB, PC | AF 3h–45d | 51.7% (3h–7d subgroup) | Median 11 min |
ACT II | Phase III, DB, PC | Post-cardiac surgery AF | 47% (vs. 14% placebo) | Within 90 min |
ACT III | Phase III, DB, PC | AF 3h–45d | 51.0% (overall) | ≤90 min |
Regulatory approvals followed based on this program:
Vernakalant defies simple Vaughan-Williams classification due to its multi-channel blocking profile:
Vernakalant is formally classified as a class III antiarrhythmic (potassium channel blocker) but exhibits hybrid properties:
Table 2: Molecular Targets of Vernakalant
Ion Channel | Gene/Subunit | Atrial Specificity | Functional Effect |
---|---|---|---|
Late Iₙₐ | SCN5A | Low | Slows atrial conduction velocity |
Iₖᵤᵣ | KCNA5 | High | Prolongs atrial action potential duration |
Iₜₒ | KCND3 | Moderate | Suppresses phase 1 repolarization |
Iₖ,ₐ𝒸₉ | Kir3.1/3.4 | High | Reduces AF stability |
This atrial selectivity stems from higher resting potentials in fibrillating atria (–70 mV vs. ventricles’ –80 mV), enhancing drug-channel binding kinetics [2] [5]. Unlike traditional class III agents (e.g., amiodarone), vernakalant avoids uniform QT prolongation and ventricular proarrhythmia risks [4] [7].
Atrial fibrillation affects >33 million globally, characterized by disorganized atrial depolarization and significant morbidity:
Vernakalant addresses critical gaps in AF management:
Table 3: Efficacy of Vernakalant vs. Other Antiarrhythmics in Recent-Onset AF
Drug | Class | AF Duration | Conversion Rate | Key Limitations |
---|---|---|---|---|
Vernakalant | III (atrial-selective) | ≤7 days | 48-62% | Ineffective in AFL |
Flecainide | Ic | ≤7 days | 55-85% | Contraindicated in structural heart disease |
Amiodarone | III | Variable | 35-90% | Slow onset (8-24h), systemic toxicity |
Ibutilide | III | Any | 25-50% | High torsades de pointes risk |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7